5-甲基-2-硝基-1,1'-联苯

描述

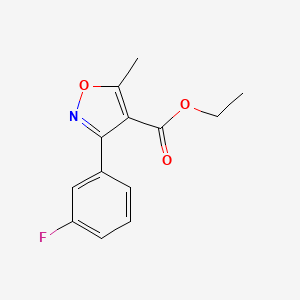

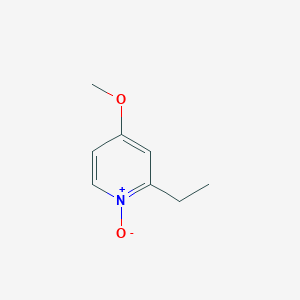

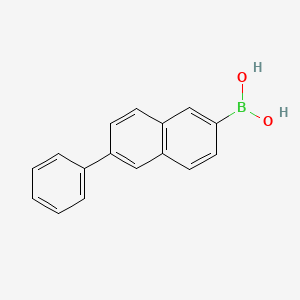

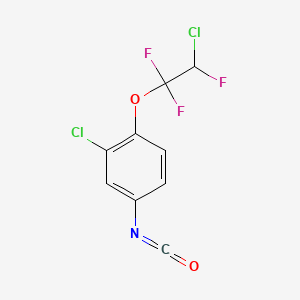

5-Methyl-2-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C₁₃H₁₁NO₂ . It has a molecular weight of 213.232 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitro-1,1’-biphenyl can be viewed using specific software . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Biphenyl compounds, including 5-Methyl-2-nitro-1,1’-biphenyl, undergo various chemical reactions. They range from slight to strong oxidizing agents. If mixed with reducing agents, they may begin a vigorous reaction that culminates in a detonation .科学研究应用

抗疟疾活性: 一项研究探索了 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols 和 N omega-oxides 的合成,涉及 5-nitro[1,1'-biphenyl]-2-ols。该研究发现对小鼠中的疟原虫 berghei 具有显着的抗疟疾效力,与某些苯环取代基相关。这些化合物对耐药菌株和灵长类动物模型表现出有希望的活性,表明有望进行临床试验 (Werbel 等,1986).

磁化率: 对带有甲基和氟基的联苯-3,5-二基双(叔丁基硝基氧化物)的研究,包括 5'-氟-2'-甲基联苯,揭示了有趣的磁性。发现这些化合物在室温下是抗磁性的,在加热时能够形成顺磁性固相 (Yoshitake 等,2016).

非线性光学: 一项关于 4-羟基-4'-硝基联苯/二苯乙烯和各种吡啶-1-氧化物之间形成的分子配合物的研究,包括重点关注 5-甲基-2-硝基-1,1'-联苯,旨在创造具有二次非线性光学行为的材料。该研究强调了由氢键连接的生色团的理想取向,为非线性光学领域做出了重大贡献 (Muthuraman 等,2001).

药物中的构象多态性: 使用固态核磁共振和分子建模分析了 5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩甲腈的各种多态形式的分子结构。这项研究提供了分子构象对核磁共振光谱的影响的见解,有助于理解药物固体中的多态性 (Smith 等,2006).

硝基芳香族化合物的荧光传感: 一项研究合成了 5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸及其配合物,用于选择性和灵敏地荧光传感硝基芳香族化合物。这项研究突出了这些化合物在高效率检测特定物质方面的潜力 (Yan 等,2017).

不对称双芳基-α,β-不饱和酮衍生物的合成: 研究重点是合成和表征不对称单羰基姜黄素类化合物,包括衍生自 5-甲基-2-硝基-1,1'-联苯的化合物。该研究探索了它们的几何参数、NLO 特性和其他量子化学见解,为材料科学和化学领域做出了贡献 (Khalid 等,2020).

未来方向

The future directions of research on 5-Methyl-2-nitro-1,1’-biphenyl and similar compounds could involve further exploration of their potential in cancer immunotherapy . Additionally, the development of small-molecule inhibitors with low molecular weight, such as biphenyl derivatives, is a promising area of research due to their advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

作用机制

Target of Action

It’s worth noting that biphenyl compounds and their derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Biphenyl compounds generally undergo electrophilic substitution reactions similar to benzene . The nitro and methyl groups on the biphenyl structure could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Biphenyl derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Biphenyl derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

属性

IUPAC Name |

4-methyl-1-nitro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRJSZIQGJRQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitro-1,1'-biphenyl | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。